molecular formula C12H9N5O7S B11520561 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 3,5-dinitrobenzoate

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 3,5-dinitrobenzoate

Cat. No.: B11520561
M. Wt: 367.30 g/mol
InChI Key: WNMYGMGGRALMEJ-UHFFFAOYSA-N
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Description

[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 3,5-DINITROBENZOATE is a complex organic compound that features a thiadiazole ring and a dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 3,5-DINITROBENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The nitro groups in the dinitrobenzoate moiety can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Amino derivatives of the dinitrobenzoate moiety.

    Substitution: Substituted thiadiazole or benzoate derivatives.

Scientific Research Applications

[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 3,5-DINITROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dinitrobenzoate moiety can undergo reduction to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 3,5-DINITROBENZOATE is unique due to its combination of a thiadiazole ring and a dinitrobenzoate moiety. This combination imparts specific chemical and biological properties that are not found in simpler thiadiazole or benzoate derivatives.

Properties

Molecular Formula

C12H9N5O7S

Molecular Weight

367.30 g/mol

IUPAC Name

[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C12H9N5O7S/c1-6-14-15-12(25-6)13-10(18)5-24-11(19)7-2-8(16(20)21)4-9(3-7)17(22)23/h2-4H,5H2,1H3,(H,13,15,18)

InChI Key

WNMYGMGGRALMEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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